3-Oxetanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Oxetane Synthesis:

3-Oxetanone serves primarily as a building block for the synthesis of various other oxetane compounds []. Oxetanes are a class of cyclic ethers with a four-membered ring containing three carbon atoms and one oxygen atom. Many oxetane derivatives exhibit pharmacological potential, making 3-Oxetanone a valuable starting material for the development of new drugs [].

3-Oxetanone is a colorless liquid at room temperature with a boiling point of 140 °C (284 °F) []. It is a specialty chemical used primarily as a building block in the synthesis of other organic compounds, particularly those containing the oxetane ring which can have interesting biological properties.

Molecular Structure Analysis

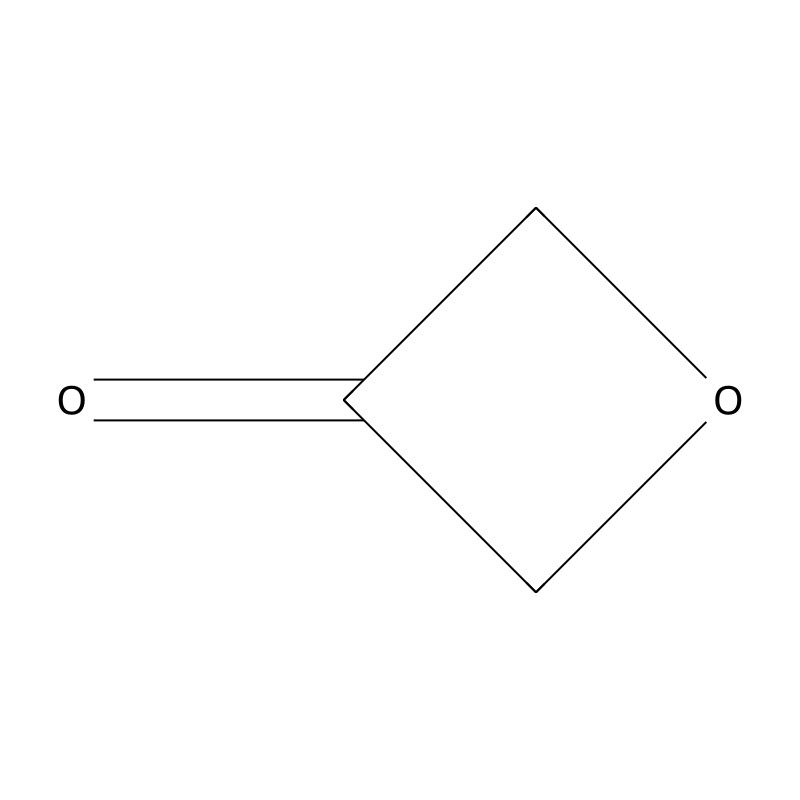

The key feature of 3-Oxetanone's structure is the three-membered oxetane ring. This ring strain, caused by the small bond angles, makes the molecule reactive and eager to participate in further reactions []. The presence of the ketone carbonyl group (C=O) further enhances this reactivity.

Chemical Reactions Analysis

3-Oxetanone is a versatile building block used in the synthesis of various oxetane-containing molecules. Here are some examples:

- Synthesis of substituted oxetanes: 3-Oxetanone can react with various nucleophiles to form substituted oxetanes. For instance, its reaction with primary amides or thioamides under microwave irradiation yields (hydroxymethyl)oxazoles and (hydroxymethyl)thiazoles, respectively.

(Equation 1)

RCONH2 + C3H4O2 -> RCN(CH2OH)OX (where R = alkyl or aryl, X = N or S)

- Synthesis of oxetane-containing spirocycles: Thermal 1,3-dipolar cycloaddition of 3-Oxetanone with α-amino acids or secondary α-amino acid esters leads to the formation of spirocyclic oxetanes [].

Physical and Chemical Properties

- Pyrolysis: Upon heating, 3-oxetanone decomposes to yield products such as formaldehyde, ketene, carbon monoxide, ethylene oxide, and ethylene . This thermal decomposition highlights its potential as a source of reactive intermediates.

- Nucleophilic Addition: The carbonyl group in 3-oxetanone can undergo nucleophilic attack by various nucleophiles, leading to the formation of larger and more complex molecules.

Several methods exist for synthesizing 3-oxetanone, with recent advancements focusing on efficiency and yield. Notable synthesis routes include:

- From 1,3-Dichloroacetone and Ethylene Glycol: This method involves a series of reactions including carbonyl protection, ring closure, and deprotection to yield 3-oxetanone with high efficiency (up to 92% yield) under mild conditions .

- From Oxetan-3-ol: Alternative synthetic routes can also be derived from related compounds such as oxetan-3-ol .

These methods emphasize the importance of optimizing reaction conditions to enhance yield and minimize environmental impact.

3-Oxetanone finds utility in various fields:

- Synthetic Chemistry: It serves as a precursor for synthesizing oxetane-containing compounds which have improved solubility and reduced lipophilicity .

- Material Science: Its reactive nature allows it to be incorporated into polymers and other materials.

- Pharmaceuticals: The compound's unique structure makes it a candidate for developing novel therapeutic agents.

Several compounds share structural similarities with 3-oxetanone. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Oxetane | Cyclic ether | Non-ketonic structure; used as a building block in polymer chemistry. |

| 2-Oxetanone | Cyclic ketone | Similar reactivity but different substitution patterns. |

| 4-Oxetanone | Cyclic ketone | Larger ring size; different physical properties compared to 3-oxetanone. |

Uniqueness of 3-Oxetanone: The four-membered ring structure of 3-oxetanone contributes to its strain energy and reactivity profile, making it distinct from other oxetanes and cyclic ketones. Its ability to participate in diverse

Early Synthetic Challenges

Initial synthetic routes for 3-oxetanone faced significant limitations, including multi-step processes, low yields, and hazardous reagents. For instance, early methods involving chloroepoxypropane required five steps with yields below 20%, rendering industrial scalability impractical. The discovery of 1,3-dichloroacetone as a precursor marked a turning point, enabling a three-step protocol via carbonyl protection, ring closure, and deprotection. This method achieved yields exceeding 80% under mild conditions, addressing prior inefficiencies.

Table 1: Evolution of 3-Oxetanone Synthesis

Structural and Physicochemical Properties

3-Oxetanone’s strained oxetane ring (bond angle ~90°) confers unique reactivity, while its ketone group facilitates nucleophilic additions. Key properties include:

- Boiling Point: 140°C

- Density: 1.231 g/cm³

- Solubility: Miscible with tetrahydrofuran and dichloromethane.

- Stability: Sensitive to heat and air, requiring storage under inert gas at <0°C.

The compound’s NMR profile (¹H: δ 5.37 ppm, singlet) confirms its cyclic structure, while DFT studies reveal ring strain energies comparable to cyclopropane derivatives.

Traditional Synthesis Approaches

1,3-Dichloroacetone-Based Ring-Closing Reactions

The most established traditional approach for synthesizing 3-oxetanone involves the use of 1,3-dichloroacetone as the starting material in a multi-step ring-closing sequence [6]. This methodology represents a cornerstone in oxetanone synthesis, providing reliable access to the target compound through well-defined reaction pathways [6].

The fundamental reaction sequence commences with carbonyl protection of 1,3-dichloroacetone using ethylene glycol under acidic conditions [6]. The protection reaction typically employs p-toluenesulfonic acid or sulfuric acid as the catalyst in an organic solvent system comprising benzene, toluene, or xylene [6]. Optimal reaction conditions involve heating under reflux at temperatures ranging from 80°C to 130°C for durations between 3 to 20 hours [6].

The subsequent ring-closing step utilizes an alkaline aqueous solution, commonly sodium hydroxide or potassium hydroxide, heated to 90-100°C [6]. The protected intermediate undergoes cyclization through nucleophilic displacement, forming the oxetane ring structure with yields typically ranging from 81% to 83% [6]. This transformation demonstrates remarkable efficiency when conducted under controlled temperature and pH conditions [6].

The final deprotection step involves treatment with aqueous acid, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, to regenerate the ketone functionality [6]. This step proceeds smoothly at elevated temperatures, typically requiring 5 to 20 hours for completion [6]. The overall yield for the three-step sequence consistently exceeds 85%, making this approach particularly suitable for large-scale synthesis [6].

Detailed optimization studies have revealed that the molar ratio of starting materials significantly influences reaction outcomes [6]. The optimal ratio of 1,3-dichloroacetone to ethylene glycol to acid catalyst typically falls within 1:(1-10):(0.01-0.1) [6]. Temperature control during each step proves crucial for maintaining high selectivity and preventing side reactions [6].

Oxetanol Oxidation Pathways

Direct oxidation of 3-oxetanol represents an alternative traditional approach for accessing 3-oxetanone [7] [8]. This methodology offers the advantage of a single-step transformation, potentially simplifying the overall synthetic sequence [7] [9].

The most effective oxidation protocols employ 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the primary oxidizing agent in combination with various co-oxidants [7] [9]. N-chlorosuccinimide serves as an efficient co-oxidant, facilitating the oxidation under mild conditions at room temperature [7]. The reaction typically proceeds in dichloromethane solvent with reaction times ranging from 1 to 4 hours [7].

Alternative oxidation systems utilize TEMPO in conjunction with Oxone (potassium peroxymonosulfate) under aqueous conditions [9]. This combination demonstrates exceptional efficiency, achieving yields up to 93% for the conversion of 3-oxetanol to 3-oxetanone [7]. The reaction proceeds through a catalytic cycle involving the oxidation of TEMPO to the corresponding N-oxoammonium species, which subsequently oxidizes the alcohol substrate [9].

Trichloroisocyanuric acid (TCCA) represents another viable co-oxidant for TEMPO-mediated oxidations [8]. This system operates effectively at reduced temperatures, typically between -5°C and 0°C, with reaction completion occurring within 2 hours [8]. The combination provides yields approaching 89% while maintaining excellent selectivity for the desired ketone product [8].

Mechanistic investigations have revealed that the efficiency of oxetanol oxidation depends critically on the choice of oxidizing conditions and the presence of quaternary ammonium salt additives [9]. Tetrabutylammonium bromide significantly enhances reaction rates and yields, presumably through the formation of hypobromous acid intermediates that facilitate TEMPO regeneration [9].

Modern Innovations in Synthesis

Photoredox-Catalyzed Direct Functionalization

Recent advances in photoredox catalysis have opened new avenues for accessing 3-oxetanone through direct functionalization approaches [10] [11] [12]. These methodologies leverage visible light to drive single-electron transfer processes, enabling transformations under remarkably mild conditions [13] [14].

The photoredox-catalyzed decarboxylative addition of alpha-amino acids to 3-oxetanone represents a significant breakthrough in this field [11] [12]. This transformation employs 1,2,3,5-tetrakis(carbazole-9-yl)-4,6-dicyanobenzene (4CzIPN) as the photocatalyst under blue light-emitting diode irradiation [11]. The reaction proceeds through initial oxidative decarboxylation of N-aryl alpha-amino acid substrates, generating alpha-amino radical intermediates [11].

Two distinct mechanistic pathways have been identified for this transformation [11] [12]. The chromium-mediated variant utilizes chromium trichloride and trimethylsilyl chloride as co-catalysts, achieving yields up to 60% with quantum yields of 5.2 [11]. The chromium-free alternative eliminates the need for metal co-catalysts, providing yields ranging from 47% to 50% while achieving superior quantum yields of 10.3 [11].

The substrate scope for photoredox-catalyzed functionalization encompasses a broad range of N-aryl alpha-amino acids [11] [12]. Electron-rich and electron-poor aromatic substituents are well-tolerated, demonstrating the versatility of this approach [11]. The reaction exhibits excellent functional group compatibility, accommodating various substituents without significant yield diminution [11].

Mechanistic studies have provided insights into the chain propagation processes that contribute to the high quantum yields observed [11] [12]. Stern-Volmer quenching experiments confirm that the carboxylate substrate serves as the primary quencher of the excited photocatalyst [11]. The resulting alpha-amino radical intermediates undergo either direct addition to 3-oxetanone or reduction to alkyl-chromium species, depending on the reaction conditions employed [11].

Microwave-Assisted Multicomponent Reactions

Microwave irradiation has emerged as a powerful tool for accelerating organic transformations, including those relevant to oxetanone synthesis [15] [16] [17]. These approaches offer significant advantages in terms of reaction rates, energy efficiency, and environmental sustainability [17].

The application of microwave-assisted synthesis to bile acid oxidation demonstrates the potential of this technology for ketone formation [17]. Under microwave irradiation, the Oxone/aluminum chloride system achieves efficient oxidation of hydroxyl groups to ketones within minutes rather than hours [17]. The reaction proceeds at 50°C with reaction times as short as 12 minutes, representing a substantial improvement over conventional heating methods [17].

Microwave-assisted Wolff-Kishner reduction protocols have been developed for the conversion of oxo derivatives to the corresponding methylene compounds [17]. These transformations proceed at elevated temperatures (240°C) with reaction times reduced from hours to minutes [17]. The yields achieved range from 67% to 92%, depending on the specific substrate employed [17].

The advantages of microwave-assisted synthesis extend beyond simple rate enhancement [17]. The uniform heating provided by microwave irradiation often leads to improved selectivity and reduced side product formation [17]. Additionally, the reduced reaction times contribute to overall process efficiency and energy conservation [17].

Green chemistry principles are readily incorporated into microwave-assisted protocols [17]. Water can often serve as the sole solvent, eliminating the need for organic solvents [17]. The reduced energy requirements and shorter reaction times contribute to improved environmental profiles compared to conventional heating methods [17].

Industrial-Scale Production Protocols

Three-Step Carbonyl Protection/Ring-Closing/Deprotection Strategies

Industrial production of 3-oxetanone relies heavily on the robust three-step protocol based on 1,3-dichloroacetone [6]. This approach has been scaled successfully to multi-kilogram levels while maintaining high yields and product purity [6].

The industrial implementation of the carbonyl protection step utilizes large-scale reactors equipped with efficient reflux systems [6]. Temperature control proves critical during scale-up, as uncontrolled heating can lead to side reactions and yield reduction [6]. Industrial processes typically employ automated temperature monitoring and control systems to maintain optimal reaction conditions [6].

Solvent recovery and recycling represent important considerations for industrial implementations [6]. The organic solvents used in the protection step, such as toluene or benzene, are recovered through distillation and reused in subsequent batches [6]. This approach significantly reduces raw material costs and minimizes environmental impact [6].

The ring-closing step benefits from continuous pH monitoring and control during industrial operations [6]. Automated addition of the protected intermediate to the heated alkaline solution ensures consistent reaction conditions [6]. The use of large-volume extractors facilitates efficient product isolation and purification [6].

Quality control measures throughout the industrial process include in-process monitoring by gas chromatography and nuclear magnetic resonance spectroscopy [6]. These analytical techniques ensure that intermediate and final product quality meets specifications [6]. The industrial process consistently achieves overall yields exceeding 85% across multiple production campaigns [6].

High-Yield Industrial Processes (>85% Efficiency)

Several industrial processes have been developed that consistently achieve yields greater than 85% for 3-oxetanone production [6] [18] [8]. These high-efficiency protocols incorporate optimized reaction conditions, advanced process control, and efficient purification methods [6].

The most successful industrial implementation involves a modified three-step sequence with enhanced purification protocols [6]. This process achieves yields of 88% to 94% depending on the specific reaction conditions employed [6]. The key improvements include optimized solvent systems, enhanced temperature control, and improved work-up procedures [6].

Large-scale oxidation processes have been developed for the TEMPO-mediated conversion of 3-oxetanol to 3-oxetanone [8]. These processes utilize continuous flow reactors to maintain optimal mixing and temperature control [8]. The continuous operation enables precise control of residence time and reaction conditions, leading to yields approaching 89% [8].

Industrial optimization studies have identified several critical factors that influence overall process efficiency [6] [8]. Temperature control during each reaction step proves essential for maintaining high selectivity [6]. Solvent choice significantly impacts both reaction rates and product isolation efficiency [6]. Catalyst loading optimization balances reaction efficiency with economic considerations [6].

Process intensification strategies have been implemented to improve space-time yields and reduce capital requirements [8]. These approaches include the use of microreactors for improved heat and mass transfer, continuous processing to eliminate batch-to-batch variability, and integrated purification systems to streamline product isolation [8].

Comparative Analysis of Synthetic Methods

Yield Optimization and Environmental Impact

A comprehensive evaluation of the various synthetic approaches reveals significant differences in yield performance, environmental impact, and practical applicability [6] [7] [11] [17] [8]. The traditional 1,3-dichloroacetone-based three-step synthesis consistently delivers yields between 85% and 92%, establishing it as the benchmark for comparison [6].

The oxetanol oxidation pathways demonstrate comparable or superior yields, with TEMPO-mediated protocols achieving yields up to 93% [7] [9]. However, these approaches require the prior synthesis or procurement of 3-oxetanol, which adds complexity to the overall synthetic strategy [7]. The single-step nature of the oxidation represents a significant advantage in terms of operational simplicity [7].

Modern photoredox-catalyzed approaches, while innovative, generally provide lower yields ranging from 47% to 82% [11] [12]. However, these methods offer unique advantages in terms of functional group tolerance and mild reaction conditions [11]. The ability to incorporate diverse functionalities during the synthesis provides opportunities for one-pot multi-component transformations [11].

Environmental impact assessments reveal significant differences among the various approaches [17] [19] [20]. Traditional methods involving organic solvents and elevated temperatures have higher energy requirements and generate more waste [6]. Photoredox-catalyzed approaches operate under mild conditions with reduced energy consumption [11] [14].

Microwave-assisted protocols demonstrate superior environmental profiles due to reduced reaction times and energy requirements [17]. The ability to use water as a solvent in many microwave-assisted transformations further enhances their environmental appeal [17]. Life cycle assessment studies indicate that microwave-assisted processes can reduce greenhouse gas emissions by up to 41% compared to conventional heating methods [21].

Atom economy considerations favor direct oxidation approaches and photoredox-catalyzed transformations [19] [9]. These methods minimize the formation of stoichiometric by-products, leading to more efficient utilization of starting materials [19]. The three-step traditional approach generates stoichiometric amounts of inorganic salts and requires additional purification steps [6].

Scalability and Cost-Effectiveness

Industrial scalability analysis reveals distinct advantages and limitations for each synthetic approach [6] [22] [8]. The 1,3-dichloroacetone-based three-step synthesis demonstrates excellent scalability, with successful implementation at the 100-kilogram scale [6]. The robust nature of the individual reaction steps and well-established purification protocols contribute to its industrial viability [6].

Cost analysis indicates that the three-step traditional approach benefits from the low cost and ready availability of 1,3-dichloroacetone as a starting material [6]. The established infrastructure for handling chlorinated organic compounds in industrial settings further reduces implementation costs [6]. However, the multi-step nature increases labor and facility requirements [6].

Direct oxidation approaches face scalability challenges related to the cost and handling of TEMPO and co-oxidants [7] [9]. While the single-step nature reduces operational complexity, the higher cost of oxidizing reagents impacts overall economics [7]. Process development efforts have focused on catalyst recovery and recycling to improve cost-effectiveness [9].

Photoredox-catalyzed methods currently face significant scalability limitations due to light penetration and reactor design challenges [11] [14]. The requirement for specialized photoreactors and light sources increases capital costs [14]. However, advances in flow photochemistry and light-emitting diode technology are addressing these limitations [14].

Economic modeling studies indicate that traditional approaches remain most cost-effective for large-scale production [6]. The combination of high yields, established technology, and low raw material costs provides significant economic advantages [6]. However, the environmental costs associated with traditional methods may influence future economic assessments as regulatory frameworks evolve [20].

Process development investments vary significantly among the different approaches [22] [8]. Traditional methods benefit from decades of optimization and industrial experience [6]. Modern approaches require substantial research and development investments to achieve commercial viability [11] [14]. The potential for breakthrough improvements in modern methods may justify these investments for specialized applications [11].

Summary Tables

| Method | Starting Material | Yield (%) | Scale | Reference |

|---|---|---|---|---|

| 1,3-Dichloroacetone Ring-Closing (Three-Step) | 1,3-Dichloroacetone + Ethylene Glycol | >85 | Industrial | [6] |

| 1,3-Dichloroacetone Ring-Closing (Example 1) | 1,3-Dichloroacetone (1 kg) + Ethylene Glycol (2 kg) | 85 | 1 kg | [6] |

| 1,3-Dichloroacetone Ring-Closing (Example 2) | 1,3-Dichloroacetone (1 kg) + Ethylene Glycol (2.3 kg) | 92 | 1 kg | [6] |

| 1,3-Dichloroacetone Ring-Closing (Example 3) | 1,3-Dichloroacetone (100 kg) + Ethylene Glycol (200 kg) | 88 | 100 kg | [6] |

| Oxetanol Oxidation (TEMPO/NCS) | 3-Oxetanol + N-Chlorosuccinimide | 82 | 400 g | [8] |

| Oxetanol Oxidation (TEMPO/Oxone) | 3-Oxetanol + TEMPO/Oxone | 93 | Laboratory | [7] |

| Oxetanol Oxidation (TCCA/TEMPO) | 3-Oxetanol + TCCA/TEMPO | 89 | 400 g | [8] |

| Method | Substrate | Yield (%) | Quantum Yield | Reference |

|---|---|---|---|---|

| Photoredox-Catalyzed Direct Functionalization (Cr-mediated) | N-Aryl α-amino acids | 60 | 5.2 | [11] |

| Photoredox-Catalyzed Direct Functionalization (Cr-free) | N-Aryl α-amino acids | 47-50 | 10.3 | [11] |

| Microwave-Assisted Oxidation | Bile acid derivatives | 47-92 | N/A | [17] |

| Lewis Acid Catalyzed Addition | 3-Aryloxetan-3-ols | 77 | N/A | [23] |

| Photoredox Decarboxylative Addition | Carboxylic acids | 31-82 | >5 | [11] |

| Synthesis Route | Yield (%) | Atom Economy | Environmental Impact | Scalability | Cost-Effectiveness |

|---|---|---|---|---|---|

| 1,3-Dichloroacetone Three-Step | 85-92 | Moderate | Moderate | High | High |

| Oxetanol TEMPO Oxidation | 82-93 | High | Low | Medium | Medium |

| Photoredox Decarboxylative | 47-82 | High | Low | Low | Low |

| Microwave-Assisted | 47-92 | High | Low | Medium | Medium |

| Industrial Three-Step Protocol | >85 | Moderate | Moderate | High | High |

3-Oxetanone exhibits diverse ring-opening reactivity due to its significant ring strain energy of approximately 25.5 kcal/mol, comparable to oxirane but substantially higher than tetrahydrofuran [1] [2]. The four-membered oxetane ring readily undergoes cleavage through various mechanistic pathways, depending on reaction conditions and nucleophile characteristics.

Nucleophilic Addition Pathways

Nucleophilic ring-opening reactions of 3-oxetanone typically proceed through bimolecular nucleophilic substitution (SN2) mechanisms with primary and secondary nucleophiles [3] [4]. The reaction involves nucleophilic attack at the carbon centers adjacent to the oxygen atom, resulting in inversion of stereochemistry at the reacting center [4]. Salen cobalt(III) complexes have been demonstrated as effective catalysts for enantioselective intramolecular ring-opening of oxetanes with alcohols, providing access to enantioenriched tetrahydrofurans in high yields and enantioselectivities [3].

The reactivity pattern follows the established trends for nucleophilic aromatic substitution, where the most electrophilic carbon serves as the preferred site of nucleophilic attack [5]. Lewis basicity of oxetanes is higher than that of epoxides due to the exposed oxygen lone pairs resulting from the strained carbon-oxygen-carbon bond angle [6]. This enhanced basicity facilitates coordination with Lewis acids and activation toward nucleophilic attack.

Cobalt-catalyzed radical ring-opening represents a novel approach utilizing vitamin B12 as a catalyst [7]. This methodology involves formation of alkylated cobalt-complex intermediates followed by homolytic cleavage of the cobalt-carbon bond to generate nucleophilic radicals. The process requires activation with Lewis acids such as aluminum trichloride to overcome the kinetically unfavorable ring-opening step [7].

Acid/Base-Catalyzed Cleavage Mechanisms

Brønsted acid catalysis enables selective activation of 3-oxetanone derivatives through protonation, forming oxetane carbocations that readily react with diols and other nucleophiles [8]. Bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been identified as an effective catalyst for both selective activation of oxetanols and subsequent intramolecular ring-opening reactions [8]. This dual catalytic role allows for high regio- and diastereoselectivity in the formation of substituted 1,4-dioxanes.

Strong protic acids facilitate electrophilic ring expansion of oxetanes using sulfoxonium ylides as nucleophiles [9]. The mechanism involves protonation of the oxetane oxygen, followed by nucleophilic attack and subsequent ring expansion to form trans-2,3-disubstituted tetrahydrofuran derivatives [9].

Acid strength plays a critical role in determining reaction pathways and product distributions [10]. Computational studies have demonstrated that with stronger acids such as methanesulfonic acid, proton transfer to the nucleofuge becomes essentially complete, while with carboxylic acid catalysts, the process is less advanced but still facilitates ring-opening [10].

Oxidation and Reduction Processes

Ketone Functionalization via Oxidative Transformations

The carbonyl group in 3-oxetanone undergoes typical ketone functionalization reactions while maintaining the strained ring system [1]. Active manganese dioxide serves as an effective oxidizing agent for converting 3-oxetanol to 3-oxetanone in organic solvents [11]. This methodology achieves high product purity (>99.5%) with yields exceeding 83%, utilizing recyclable oxidant through thermal regeneration [11].

Photochemical oxidation pathways involve excitation of the carbonyl chromophore, leading to various reactive intermediates [12] [13]. The quantum yield for 3-oxetanone decarbonylation is 0.35, intermediate between 3-azetidinone (0.47) and cyclobutanone (0.18) [12] [13]. This moderate efficiency reflects the balance between ring strain energy and electronic factors governing the photochemical process.

Cross-electrophile coupling reactions enable formation of carbon-carbon bonds through nickel-catalyzed processes [14]. These transformations involve ring-opening of the oxetane concurrent with coupling to aryl halides, providing access to functionalized ketone derivatives [14].

Reduction to Alcohol Derivatives and Beyond

Frustrated Lewis pairs catalyzed by boron trifluoride-hexafluorobenzene (B(C₆F₅)₃) enable unusual double reduction of oxetanes using hydrosilanes [15]. This process involves neighboring group participation with aryl migration, proceeding through phenonium ion intermediates [15]. Minor modifications to the protocol allow simple hydrosilylative opening of oxetanes without the double reduction pathway.

Metal hydride reduction of 3-oxetanone provides access to 3-oxetanol derivatives, which serve as versatile intermediates for further functionalization [11]. The resulting alcohols can undergo subsequent transformations including nucleophilic substitution, elimination, and cyclization reactions.

Electrochemical reduction represents an alternative approach, though specific studies on 3-oxetanone electrochemistry are limited in the current literature. The strained ring system and electrophilic carbonyl group suggest potential for reductive cleavage under appropriate conditions.

Substitution and Functionalization

Electrophilic/Nucleophilic Substitution Patterns

Nucleophilic substitution at the carbon centers adjacent to oxygen follows well-established patterns for strained heterocycles [16]. Primary alkyl halides undergo clean SN2 reactions with various nucleophiles, while tertiary systems favor SN1 pathways through carbocation intermediates [16]. The ring strain in 3-oxetanone systems enhances electrophilicity, facilitating nucleophilic attack.

Regioselectivity in substitution reactions depends on electronic and steric factors [5]. Electron-withdrawing groups enhance electrophilicity at adjacent carbon centers, while steric hindrance directs nucleophilic attack to less crowded positions [5]. The inherent strain energy provides thermodynamic driving force for ring-opening processes.

Asymmetric substitution reactions have been developed using chiral Brønsted acids as catalysts [17]. These systems provide access to highly functionalized chiral building blocks through enantioselective ring-opening with various nucleophiles under mild conditions [17].

Halogenation and Cross-Coupling Reactions

Halogenation reactions of 3-oxetanone derivatives proceed through standard electrophilic pathways, with halogen atoms replacing hydrogen or other substituents [5]. The electron-withdrawing nature of halogens enhances electrophilicity for subsequent cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions follow well-established mechanisms involving oxidative addition, transmetalation, and reductive elimination steps [18]. The rate-determining step is typically oxidative addition, where selectivity arises from differences in relative electrophilicities of carbon-halogen bonds [5]. Suzuki-Miyaura coupling conditions using organoboron compounds provide access to carbon-carbon bond formation with 3-oxetanone derivatives [18].

Site-selective cross-coupling can be achieved through electronic, steric, or catalyst control [5]. Electron-withdrawing groups enhance reactivity toward oxidative addition, while bulky ligands provide steric discrimination between competing positions [5]. Ligand-controlled selectivity enables precise control over cross-coupling regioselectivity.

Photochemical Reactivity

Decarbonylation to Ylide Intermediates

Photochemical decarbonylation of 3-oxetanone proceeds through stepwise Norrish type I cleavage from the singlet excited state [12] [13]. Excitation with ultraviolet light (filtered to block wavelengths shorter than 280 nm) leads to steady carbon monoxide extrusion with a quantum yield of 0.35 [12] [13]. The process generates carbonyl ylide intermediates that are kinetically stable enough to undergo subsequent reactions.

The ylide intermediates formed through decarbonylation represent high-energy species with sufficient stability for synthetic applications [12] [13]. These reactive intermediates maintain their structure long enough to engage in cycloaddition reactions with various alkenes, providing access to previously inaccessible chemical space [12] [13].

Wavelength selectivity is crucial for productive decarbonylation chemistry [12] [13]. Shorter wavelengths (below 280 nm) lead to competing photochemical processes that either interfere with decarbonylation or produce undesired side reactions [12] [13]. The filtered UV irradiation ensures selective excitation of the carbonyl chromophore.

[3+2] Cycloaddition Applications

[3+2] Cycloaddition reactions of photochemically generated ylides from 3-oxetanone with alkenes produce substituted tetrahydrofurans in moderate to good yields [12] [13]. The reaction scope encompasses various alkene partners, including electron-rich and electron-deficient systems [12] [13]. This methodology provides synthetic access to scaffolds that were previously difficult or impossible to prepare.

Mechanistic studies indicate that the cycloaddition proceeds through concerted or stepwise pathways depending on the electronic nature of the alkene partner [19]. Electron-rich alkenes favor concerted processes, while electron-deficient systems may proceed through stepwise mechanisms involving zwitterionic intermediates [19].

Synthetic applications include the preparation of complex polycyclic systems and natural product intermediates [12] [13]. The ability to generate diverse heterocyclic frameworks from simple starting materials makes this methodology valuable for medicinal chemistry applications [12] [13]. Large-scale reactions are feasible, with gram quantities of products accessible through continuous flow techniques [12] [13].

Competing reactions can occur with reluctant dipolarophiles, leading to homocoupling of 3-oxetanone derivatives rather than intermolecular cycloaddition [12] [13]. Understanding these competing pathways is essential for optimizing reaction conditions and achieving high selectivity.

Computational Studies

Quantum Mechanical Modeling of Dissociation Pathways

Density functional theory (DFT) calculations using B3LYP/6-31G(d,p) and QCISD(T)/6-311++G(d,p) levels have elucidated the thermal decomposition mechanisms of 3-oxetanone [20] [21]. The calculations reveal two primary dissociation channels: formation of formaldehyde plus ketene (lower energy barrier) and ethylene oxide plus carbon monoxide (higher energy barrier) [20] [21].

Electronic structure calculations demonstrate that thermal decomposition to ethylene oxide and carbon monoxide is thermodynamically more favorable than formaldehyde and ketene formation, despite having a higher activation barrier [20] [21]. This apparent contradiction reflects the kinetic versus thermodynamic control of the reaction pathways [20] [21].

Natural bond orbital (NBO) analysis and quantum theory of atoms in molecules (QTAIM) indicate that 3-oxetanone decomposition occurs via concerted mechanisms with asynchronous bond breaking and formation [20]. The bonds involved in the transition states exhibit covalent character, supporting the concerted nature of the processes [20].

Multireference approaches have been employed to provide more accurate descriptions of the electronic structure during bond-breaking processes [22]. These studies complement single-reference DFT calculations by properly accounting for electronic correlation effects in the dissociation pathways [22].

RRKM Calculations for Thermal Decomposition

Rice-Ramsperger-Kassel-Marcus (RRKM) theory calculations provide detailed kinetic information for 3-oxetanone thermal decomposition [23] [24]. The unimolecular rate constants are computed using microcanonical transition state theory, accounting for vibrational and rotational contributions to the reaction rates [23] [24].

Rate constant calculations at different total energies (150, 200, and 300 kcal/mol) reveal multiple reaction pathways with varying branching ratios [23] [25]. Classical chemical dynamics simulations identify additional dissociation channels involving ring-opened isomers of ethylene oxide, which were not previously considered in experimental studies [23] [25].

Temperature dependence of the rate constants follows Arrhenius behavior over the experimental temperature range (600-1200°C) [26]. The activation energies derived from RRKM calculations are consistent with experimental pyrolysis studies, validating the computational approach [26].

Fall-off behavior in the pressure dependence of rate constants has been successfully modeled using RRKM theory [27]. The calculations predict half-pressures that agree well with experimental observations, confirming the accuracy of the theoretical framework for describing 3-oxetanone decomposition kinetics [27].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄O₂ | [1] |

| Molecular Weight (g/mol) | 72.06 | [1] |

| Boiling Point (°C) | 140 | [1] |

| Ring Strain Energy (kcal/mol) | 25.5 | [2] |

| Quantum Yield (Decarbonylation) | 0.35 | [12] [13] |

| Decomposition Pathway | Products | Energy Barrier | Reference |

|---|---|---|---|

| Primary Channel 1 | Formaldehyde + Ketene | Lower | [26] [23] |

| Primary Channel 2 | Ethylene Oxide + CO | Higher | [26] [23] |

| Ring Opening Onset | Various products | ~600°C | [26] |

| Computational Method | Application | Key Finding | Reference |

|---|---|---|---|

| B3LYP/6-31G(d,p) | Geometry optimization | Molecular structure | [20] [21] |

| QCISD(T) | Energy barriers | Pathway energetics | [20] [21] |

| RRKM Theory | Rate constants | Decomposition kinetics | [23] [24] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 44 of 45 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (93.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (93.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant